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Compound of Interest

Compound Name:
3-(N-Acetyl-N-

ethylamino)pyrrolidine

Cat. No.: B057440 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of compounds

with the molecular formula C8H16N2O. It details experimental protocols for key analytical

techniques, presents quantitative data for representative isomers, and visualizes relevant

workflows and biological pathways.

Introduction to C8H16N2O Isomers
The molecular formula C8H16N2O encompasses a diverse range of structural isomers with

varied functional groups and potential applications. These include, but are not limited to,

acrylamide derivatives, substituted ureas, and cyclic compounds. The specific arrangement of

atoms within these isomers dictates their physicochemical properties and biological activities.

Acrylamide-containing isomers are of particular interest in materials science and drug

development, often utilized in polymer synthesis and as covalent modifiers of biological targets.

Urea-based isomers also present a rich field for investigation, with applications ranging from

medicinal chemistry to agriculture.

This guide focuses on the detailed characterization of several representative C8H16N2O

isomers, providing the necessary data and methodologies for their identification and further

study.
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Physicochemical and Spectroscopic Data of
Representative C8H16N2O Isomers
The following tables summarize key quantitative data for prominent isomers of C8H16N2O,

facilitating easy comparison of their properties.

Table 1: Physical and Chemical Properties of C8H16N2O Isomers

Property
N,N-
Dimethylaminopro
pyl acrylamide[1]

N-(2-
(dimethylamino)eth
yl)methacrylamide

1,3-Di-tert-
butylurea[2]

CAS Number 3845-76-9[1] 13081-44-2 5336-24-3

Molecular Weight (

g/mol )
156.23[1] 156.23 172.27

Physical State Liquid - Solid[2]

Boiling Point (°C) 134 °C at 2 mmHg - -

Density (g/mL) 0.94 at 25 °C - 0.9021

Refractive Index 1.479 at 20 °C - -

Water Solubility Completely soluble - Very limited[2]

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
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Isomer
Chemical Shift
(δ) ppm

Multiplicity Integration Assignment

N,N-

Dimethylaminopr

opyl acrylamide

6.28 dd 1H
=CH₂ (trans to

C=O)

6.10 dd 1H -CH= (vinyl)

5.62 dd 1H
=CH₂ (cis to

C=O)

3.35 q 2H -NH-CH₂-

2.35 t 2H -CH₂-N(CH₃)₂

2.22 s 6H -N(CH₃)₂

1.70 p 2H -CH₂-CH₂-CH₂-

N-(2-

(dimethylamino)e

thyl)methacrylam

ide

6.70 br s 1H -NH-

5.65 s 1H
=CH₂ (cis to

CH₃)

5.30 s 1H
=CH₂ (trans to

CH₃)

3.40 q 2H -NH-CH₂-

2.48 t 2H -CH₂-N(CH₃)₂

2.25 s 6H -N(CH₃)₂

1.95 s 3H -C(=C)-CH₃

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
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Isomer Chemical Shift (δ) ppm Assignment

N,N-Dimethylaminopropyl

acrylamide
165.8 C=O

131.1 -CH=

125.9 =CH₂

57.2 -CH₂-N(CH₃)₂

45.3 -N(CH₃)₂

37.8 -NH-CH₂-

27.0 -CH₂-CH₂-CH₂-

N-(2-

(dimethylamino)ethyl)methacry

lamide

168.5 C=O

140.2 -C(=C)-

119.0 =CH₂

58.0 -CH₂-N(CH₃)₂

45.4 -N(CH₃)₂

37.5 -NH-CH₂-

18.6 -C(=C)-CH₃

Table 4: FT-IR Spectroscopic Data (Liquid Film/KBr Pellet)
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Isomer Wavenumber (cm⁻¹) Assignment

N,N-Dimethylaminopropyl

acrylamide
3290 (br) N-H stretch

3080, 3030 =C-H stretch

2940, 2860, 2820, 2770 C-H stretch (aliphatic)

1655 (s) C=O stretch (Amide I)

1625 (m) C=C stretch

1550 (s) N-H bend (Amide II)

985, 960 =C-H bend (out-of-plane)

N-(2-

(dimethylamino)ethyl)methacry

lamide

3300 (br) N-H stretch

3100 =C-H stretch

2950, 2865, 2825, 2775 C-H stretch (aliphatic)

1660 (s) C=O stretch (Amide I)

1630 (m) C=C stretch

1540 (s) N-H bend (Amide II)

940 =C-H bend (out-of-plane)

Table 5: Mass Spectrometry Data (Electron Ionization)

Isomer
Key Fragments (m/z) and Relative
Intensities

N,N-Dimethylaminopropyl acrylamide 156 [M]⁺, 112, 98, 85, 71, 58 (base peak)

N-(2-(dimethylamino)ethyl)methacrylamide 156 [M]⁺, 112, 98, 85, 71, 58 (base peak)

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed methodologies for the key characterization techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

Sample Preparation: Dissolve 5-10 mg of the purified C8H16N2O isomer in approximately

0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. Add

a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition:

Acquire a one-dimensional proton NMR spectrum using a 400 MHz or higher field

spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans.

Process the data with Fourier transformation, phase correction, and baseline correction.

Integrate the signals to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural

abundance of ¹³C.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and

DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR (Optional but Recommended):

For unambiguous structure elucidation, acquire 2D NMR spectra such as COSY

(Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear
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Single Quantum Coherence) to correlate directly bonded protons and carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Protocol:

Sample Preparation:

Liquid Samples: Place a small drop of the neat liquid between two KBr or NaCl salt plates

to create a thin film.

Solid Samples: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with ~100 mg

of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic

press. Alternatively, a Nujol mull can be prepared.

Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands corresponding to different functional groups

(e.g., C=O, N-H, C=C, C-N).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For
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less volatile or thermally labile compounds, direct infusion with Electrospray Ionization (ESI)

or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used.

Ionization:

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70

eV), causing ionization and extensive fragmentation. This is useful for structural

elucidation.

Electrospray Ionization (ESI): A soft ionization technique that produces protonated or

deprotonated molecular ions with minimal fragmentation, ideal for accurate molecular

weight determination.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection and Data Analysis: The detector records the abundance of each ion, generating a

mass spectrum. The molecular ion peak confirms the molecular weight, and the

fragmentation pattern provides structural information.

Synthesis Protocols
The following are general protocols for the synthesis of acrylamide and urea derivatives.

Synthesis of N-substituted Acrylamides
A common method for synthesizing N-substituted acrylamides is the reaction of an amine with

acryloyl chloride.

Protocol:

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2

equivalents) in an anhydrous solvent like dichloromethane (DCM) under an inert

atmosphere.

Cool the mixture to 0 °C in an ice bath.

Add acryloyl chloride (1.1 equivalents) dropwise to the cooled solution.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel.

Synthesis of Substituted Ureas
Substituted ureas can be synthesized by reacting an isocyanate with an amine.

Protocol:

Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

Add the isocyanate (1.0 equivalent) dropwise to the amine solution at room temperature. The

reaction is often exothermic.

Stir the reaction mixture for 1-3 hours.

If a precipitate forms, collect the product by filtration. If no precipitate forms, remove the

solvent under reduced pressure.

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to

obtain the pure urea derivative.

Visualization of Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for

compound characterization and a relevant biological signaling pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Characterization Data Analysis

Synthesis of
C8H16N2O Isomer

Purification
(e.g., Chromatography,

Recrystallization)

NMR Spectroscopy
(¹H, ¹³C, 2D)

FT-IR Spectroscopy

Mass Spectrometry
(EI, ESI)

Structure Elucidation

Purity Assessment

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis and characterization of organic

compounds.

Acrylamide derivatives are known to interact with various biological pathways, often through

covalent modification of cysteine residues in proteins. One such pathway involves the

transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) and its repressor Keap1

(Kelch-like ECH-associated protein 1). Electrophilic compounds like acrylamides can react with

cysteine residues on Keap1, leading to the release and activation of Nrf2.[3][4][5]
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Caption: The Keap1-Nrf2 signaling pathway and its modulation by electrophilic acrylamide

derivatives.
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Conclusion
The comprehensive characterization of C8H16N2O isomers requires a multi-faceted analytical

approach. This guide has provided detailed experimental protocols for NMR, FT-IR, and mass

spectrometry, along with tabulated spectroscopic and physical data for representative isomers.

The inclusion of synthetic methodologies and visualization of a key biological pathway offers a

robust framework for researchers in drug discovery and materials science. The data and

protocols presented herein should facilitate the unambiguous identification of known

C8H16N2O isomers and provide a solid foundation for the characterization of novel

compounds with this molecular formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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